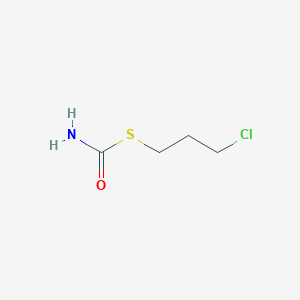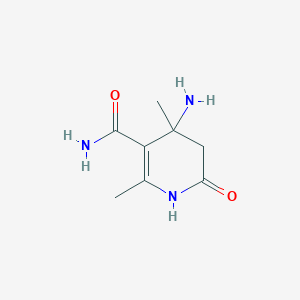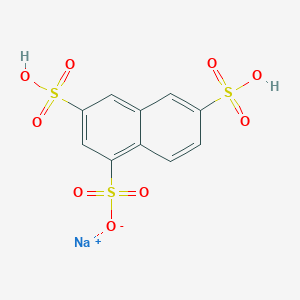
S-(3-chloropropyl) carbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(3-chloropropyl) carbamothioate is an organosulfur compound belonging to the thiocarbamate family. Thiocarbamates are sulfur analogues of carbamates and are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The compound’s unique structure, which includes a chloropropyl group and a thiolcarbamate moiety, imparts distinct chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 3-chloropropyl thiolcarbamate typically involves the reaction of 3-chloropropylamine with carbon disulfide, followed by the addition of an appropriate alkylating agent. One common method is the one-pot synthesis, which allows for the direct conversion of N-formamides into thiocarbamates by initial dehydration with p-toluene sulfonyl chloride to the respective isocyanide and subsequent addition of a sulfoxide component . This method is efficient and environmentally friendly, as it eliminates the need for isolation and purification of intermediates.
Industrial production methods often utilize the xanthate esterification-aminolysis method. This involves the esterification of xanthate with chlorohydrocarbon to produce xanthate ester, followed by aminolysis with aliphatic amine to generate thiocarbamate and by-product mercaptan . This method is preferred for its simplicity and high yield.
Analyse Chemischer Reaktionen
S-(3-chloropropyl) carbamothioate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the thiocarbamate moiety can be reduced to form corresponding alcohols.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. Major products formed from these reactions include disulfides, sulfonic acids, and substituted thiocarbamates .
Wissenschaftliche Forschungsanwendungen
S-(3-chloropropyl) carbamothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds and as a reagent in organic synthesis.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in biochemical studies involving metalloproteins and enzymes.
Wirkmechanismus
The mechanism by which 3-chloropropyl thiolcarbamate exerts its effects involves the interaction of the thiol group with various molecular targets. The thiol group can form covalent bonds with metal ions, proteins, and enzymes, thereby modulating their activity. The chloropropyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities .
Vergleich Mit ähnlichen Verbindungen
S-(3-chloropropyl) carbamothioate can be compared with other thiocarbamates, such as:
- O-ethyl-N-ethyl thiocarbamate
- O-isopropyl-N-ethyl thiocarbamate
- O-ethyl-N-propyl thiocarbamate
- O-butyl-N-butyl thiocarbamate
These compounds share similar structural features but differ in their alkyl groups, which can significantly affect their chemical properties and reactivity . The presence of the chloropropyl group in 3-chloropropyl thiolcarbamate makes it unique, as it provides additional reactivity through nucleophilic substitution reactions.
Eigenschaften
CAS-Nummer |
17494-72-3 |
|---|---|
Molekularformel |
C4H8ClNOS |
Molekulargewicht |
153.63 g/mol |
IUPAC-Name |
S-(3-chloropropyl) carbamothioate |
InChI |
InChI=1S/C4H8ClNOS/c5-2-1-3-8-4(6)7/h1-3H2,(H2,6,7) |
InChI-Schlüssel |
YUZPIPRFWMDPBQ-UHFFFAOYSA-N |
SMILES |
C(CSC(=O)N)CCl |
Kanonische SMILES |
C(CSC(=O)N)CCl |
Key on ui other cas no. |
17494-72-3 |
Synonyme |
Carbamothioic acid S-(3-chloropropyl) ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[1-acetyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate](/img/structure/B94058.png)
![6-Bromo-8-nitrotetrazolo[1,5-a]pyridine](/img/structure/B94060.png)


![1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)benzene chloride](/img/structure/B94064.png)




